Ethyl 2-amino-5-chloronicotinate
Overview
Description
Ethyl 2-amino-5-chloronicotinate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 2-position, and a chlorine atom at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-chloronicotinate typically involves the chlorination of 2-amino nicotinic acid ethyl ester. One common method includes the use of N-chlorosuccinimide as the chlorinating agent in a dry tetrahydrofuran solvent under a nitrogen atmosphere . The reaction is carried out at room temperature and requires stirring for approximately 15 hours. The product is then purified using silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives.
Scientific Research Applications
Ethyl 2-amino-5-chloronicotinate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound’s unique properties make it valuable for developing novel materials with specific functionalities.
Biological Studies: It is employed in studying biological systems, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-chloronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The amino group at the 2-position and the chlorine atom at the 5-position play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Amino-5-chloronicotinic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
Methyl 2-amino-5-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to different physicochemical properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-5-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFZWZBZJZCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597072 | |
Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169495-51-6 | |
Record name | Ethyl 2-amino-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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